7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H21ClN2O4 and its molecular weight is 412.9g/mol. The purity is usually 95%.
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Biological Activity
7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential therapeutic applications. Its unique chemical structure positions it as a candidate for various biological activities, including anti-inflammatory and anticancer effects. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a chromeno-pyrrole core with a chloro group and a dimethylaminoethyl side chain. Its molecular formula is C24H25ClN2O5 with a molecular weight of 456.9 g/mol. The IUPAC name is 7-chloro-2-[2-(dimethylamino)ethyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione.
Property | Value |
---|---|
Molecular Formula | C24H25ClN2O5 |
Molecular Weight | 456.9 g/mol |
IUPAC Name | 7-chloro-2-[2-(dimethylamino)ethyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI Key | QJCQGSQQXZWZPC-UHFFFAOYSA-N |
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Cellular Pathway Modulation : The compound's interaction with specific receptors or enzymes can lead to modulation of cellular signaling pathways associated with inflammation and cancer progression.
Anti-inflammatory Activity
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant anti-inflammatory effects. For instance:
- Study Findings : A study found that similar compounds demonstrated IC50 values in the low micromolar range against COX enzymes, suggesting substantial anti-inflammatory potential .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties:
- Mechanistic Insights : It may induce apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic factors. Further studies are needed to elucidate the specific pathways involved.
Case Studies
-
In Vitro Studies : A study conducted in vitro demonstrated that the compound inhibited the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis.
Cell Line IC50 (µM) Mechanism HeLa 15 Apoptosis induction MCF-7 20 Cell cycle arrest - In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to control groups, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
7-chloro-2-[2-(dimethylamino)ethyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-24(2)9-10-25-19(13-5-4-6-15(11-13)28-3)18-20(26)16-12-14(23)7-8-17(16)29-21(18)22(25)27/h4-8,11-12,19H,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHYODJCAYVNGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.